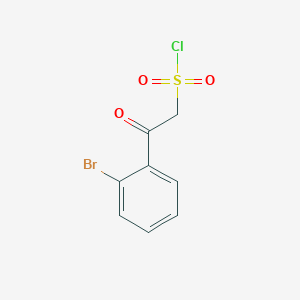![molecular formula C9H10ClN3 B13103744 8-Chloro-2-isopropylimidazo[1,2-a]pyrazine](/img/structure/B13103744.png)
8-Chloro-2-isopropylimidazo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-Chloro-2-isopropylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyrazine with isopropylamine, followed by cyclization under acidic conditions . Industrial production methods may vary, but they generally involve similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
8-Chloro-2-isopropylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Scientific Research Applications
8-Chloro-2-isopropylimidazo[1,2-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of Alzheimer’s disease.
Organic Synthesis: This compound serves as a valuable scaffold for the synthesis of various derivatives with potential biological activities.
Biological Research: It is used in studies related to enzyme inhibition and radical scavenging activities.
Mechanism of Action
The mechanism of action of 8-Chloro-2-isopropylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
8-Chloro-2-isopropylimidazo[1,2-a]pyrazine can be compared with other imidazo[1,2-a]pyrazine derivatives, such as:
8-(Piperazin-1-yl)imidazo[1,2-a]pyrazine: Known for its acetylcholinesterase inhibitory activity.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Exhibits significant activity against multidrug-resistant tuberculosis.
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
8-chloro-2-propan-2-ylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)7-5-13-4-3-11-8(10)9(13)12-7/h3-6H,1-2H3 |
InChI Key |
ZOOQPDDBBYZJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN2C=CN=C(C2=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



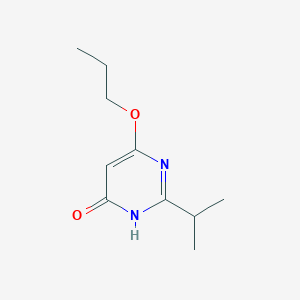
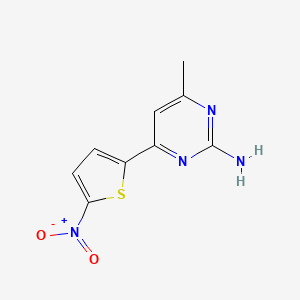


![7-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13103705.png)
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13103723.png)
![2h-Benzo[g]thiazolo[5,4-e]indole](/img/structure/B13103727.png)


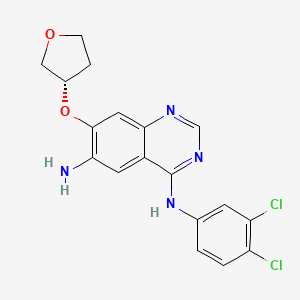
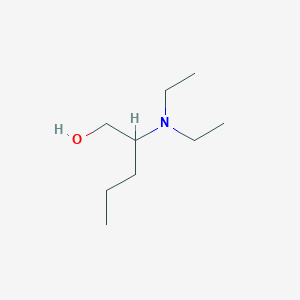
![4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103752.png)
